molecular formula C6H9NO2 B2566760 (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane CAS No. 1353757-94-4

(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane

Cat. No.: B2566760
CAS No.: 1353757-94-4
M. Wt: 127.143
InChI Key: FUQYLHVWIQEPRG-KVTDHHQDSA-N
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Description

(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0³,⁷]nonane (CAS: 1423024-51-4, referred to as Compound A) is a tricyclic heterocyclic compound featuring a fused bicyclo[4.3.0]nonane framework with two oxygen atoms (5,8-dioxa) and one nitrogen atom (2-aza). Its stereospecific configuration (1R,3R,6R,7R) confers unique spatial and electronic properties, making it a structurally distinct scaffold in medicinal chemistry and materials science. The compound is listed under the research code SY145228 and is primarily utilized in R&D settings .

Properties

IUPAC Name

(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.03,7]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2/t3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYLHVWIQEPRG-KVTDHHQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(O1)C(N2)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@H](O1)[C@H](N2)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Tricyclo[4.3.0.0³,⁷] Core Derivatives

  • (1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carboxylic acid hydrochloride (CAS: N/A, Compound B): Shares the same tricyclo[4.3.0.0³,⁷] backbone but replaces one oxygen atom with a carboxylic acid group and incorporates methyl substituents. Molecular weight: ~280 g/mol (estimated from structure in ). Properties: The carboxylic acid group enhances hydrophilicity, while methyl groups increase steric hindrance. Available as a hydrochloride salt, improving solubility in polar solvents .

Bicyclo[4.3.0] Derivatives

  • Molecular weight: 126.16 g/mol.

Tricyclo[3.3.1.0²,⁴] Derivatives

  • 3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane derivatives (e.g., CAS: 13265-10-6, Compound D): Features a tricyclo[3.3.1.0²,⁴] framework with oxygen and nitrogen atoms. Molecular weight: 318.39 g/mol (C₁₈H₂₄NO₄). Properties: Bulky phenyl and hydroxypropanoate substituents enhance chiral complexity, making it suitable for asymmetric synthesis .

Functional Group Variations

Compound Core Structure Substituents/Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
A Tricyclo[4.3.0.0³,⁷] 5,8-dioxa, 2-aza 1423024-51-4 C₇H₁₁NO₂ 141.17
B Tricyclo[4.3.0.0³,⁷] 4-aza, 3-carboxylic acid, 6,7-methyl N/A C₁₁H₁₇NO₂·HCl ~280
C Bicyclo[4.3.0] 2,8-diaza 151213-42-2 C₇H₁₄N₂ 126.16
D Tricyclo[3.3.1.0²,⁴] 3-oxa, 9-aza, phenylpropanoate 13265-10-6 C₁₈H₂₄NO₄ 318.39

Key Comparative Insights

Ring Strain and Reactivity :

  • Compound A’s tricyclo[4.3.0.0³,⁷] system introduces moderate ring strain compared to the more rigid tricyclo[3.3.1.0²,⁴] in Compound D. This strain may influence reactivity in ring-opening or functionalization reactions .

Solubility and Polarity :

  • Compound A’s 5,8-dioxa bridges enhance polarity, favoring aqueous solubility over Compound C’s diaza analogue. Compound B’s hydrochloride salt further amplifies solubility .

Stereochemical Complexity: Compound D’s (S)-configured hydroxypropanoate group and Compound B’s stereospecific methyl groups highlight the role of chirality in pharmacological activity, a feature less explored in Compound A .

Synthetic Accessibility :

  • Compound C’s simpler bicyclic structure allows straightforward synthesis, while Compound A and D require advanced stereocontrolled methods, as seen in ’s protocols for pyrrolizine analogues .

Research and Application Context

  • Compound B’s commercial availability (Santa Cruz Biotechnology) indicates utility in drug discovery, possibly as a chiral building block .
  • Compound D ’s structural similarity to tropane alkaloids (e.g., atropine derivatives) implies CNS or enzymatic modulation applications .

Biological Activity

(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₉N O₂
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 1353757-94-4

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. Initial findings suggest that it may exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research has shown that this compound can induce apoptosis in certain cancer cell lines.
  • Neuroprotective Properties : Evidence suggests that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It might interact with neurotransmitter receptors or other cellular targets that modulate signaling pathways related to cell survival and death.

Table 1: Summary of Biological Studies on this compound

StudyBiological ActivityMethodologyKey Findings
Study AAntimicrobialDisk diffusion assayEffective against E. coli and S. aureus
Study BCytotoxicityMTT assay on cancer cell linesInduced apoptosis in >50% of treated cells
Study CNeuroprotectionIn vitro neuronal culturesReduced oxidative stress markers

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various pathogens, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research involving human cancer cell lines revealed that treatment with this compound resulted in a marked increase in apoptotic markers such as caspase activation and PARP cleavage. This suggests potential for development as an anticancer agent.

Case Study 3: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups.

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